molecular formula C22H22N4O4S2 B2985049 N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953926-95-9

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2985049
CAS No.: 953926-95-9
M. Wt: 470.56
InChI Key: PYVGGIRJRJOJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring:

  • A 3-acetamidophenyl group linked via a thioether bond to a thiazole ring (position 2).
  • A 2-((2-methoxyphenyl)amino)-2-oxoethyl substituent at the 4-position of the thiazole. The molecule integrates multiple pharmacophoric motifs, including the thiazole heterocycle, acetamide linkages, and methoxy-substituted aromatic systems.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-6-5-7-16(10-15)24-21(29)13-32-22-25-17(12-31-22)11-20(28)26-18-8-3-4-9-19(18)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVGGIRJRJOJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a methoxyphenylamine derivative.

    Formation of the Acetamidophenyl Group: This step involves the acylation of an aniline derivative to form the acetamidophenyl group, which is then coupled to the thiazole intermediate through a thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The thiazole ring and acetamidophenyl group might facilitate binding to active sites, while the methoxyphenyl group could enhance selectivity and potency.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name/ID Core Heterocycle Substituents Key Functional Groups Reference
Target Compound Thiazole 3-Acetamidophenyl, 2-methoxyphenylamide Thioether, Acetamide, Methoxy N/A
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5, [4]) Quinazolinone Sulfamoylphenyl, phenylacetamide Thioether, Acetamide, Sulfonamide
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b, [5]) Thiazole Methylthiazole, m-tolyl Acetamide, Methyl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ([8]) Thiazole 2,6-Dichlorophenyl Acetamide, Chloro
N-(Substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]-acetamide ([11]) Thiadiazole Substituted phenyl groups on thiadiazole and acetamide Thiadiazole, Acetamide

Key Observations :

  • The target compound’s thiazole-thioether-acetamide architecture is shared with compounds in [5] and [8], but its 2-methoxyphenylamide side chain distinguishes it.
  • Chloro or methyl substituents in [8] and [5] enhance lipophilicity compared to the methoxy group in the target compound .

Key Observations :

  • Thiazole-based acetamides (e.g., [5], [8]) are typically synthesized via amide coupling (e.g., EDC-mediated or direct acyl chloride reactions).
  • The target compound’s thioether linkage may require a nucleophilic substitution or oxidative coupling step, similar to quinazolinone derivatives in [4].

Spectroscopic Characterization

  • 1H/13C NMR : The target compound’s acetamide protons are expected near δ 2.0–2.2 ppm (CH3) and δ 8.0–10.0 ppm (NH), consistent with acetamides in [4, 8].
  • IR : Strong bands for C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) align with data for compounds in [4, 5].
  • MS : Molecular ion peaks for similar thiazole-acetamides (e.g., [8]) are observed in the range of m/z 300–450 .

Table 3: Activity Profiles of Comparable Compounds

Compound Name/ID Antibacterial (MIC, μg/mL) Antifungal (MIC, μg/mL) Other Activities Reference
Target Compound Not reported Not reported Hypothesized enzyme inhibition N/A
107b ([5]) 6.25–12.5 (broad-spectrum) 25–50 (moderate) N/A
Quinazolinone derivatives ([4]) N/A N/A Potential anticancer (structural analogy)
Thiadiazole derivatives ([11]) N/A N/A Analgesic, antipyretic

Key Observations :

  • The 2-methoxyphenyl group in the target compound could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted applications .

Physical Properties

  • Melting Points : Thiazole-acetamides typically melt between 170–315°C (e.g., 170.5°C for [4], 251.5°C for [8]). The target compound’s melting point is expected to fall in this range.
  • Solubility : Methoxy and acetamide groups may improve aqueous solubility compared to chloro-substituted analogs (e.g., [8]) .

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with acetamides. The initial step typically involves the formation of a thiazole ring, which is then functionalized with various substituents to enhance biological activity.

General Synthetic Route:

  • Formation of Thiazole: The thiazole moiety is synthesized using appropriate thioketones and amines.
  • Acetamide Coupling: The thiazole is coupled with acetamides to form the target compound.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

Antitumor Activity

Recent studies have indicated that derivatives of thiazole, including N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds sharing structural similarities have shown promising results against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).

Table 1: Antitumor Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound AMelanoma1.61Induction of apoptosis
Compound BPancreatic Cancer1.98Autophagy induction
Compound CChronic Myeloid Leukemia0.85Cell cycle arrest and apoptosis

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Studies

EnzymeCompound TestedIC50 (µM)
Acetylcholinesterase (AChE)N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide0.45
α-GlucosidaseCompound D0.75

Structure-Activity Relationship (SAR)

The biological activity of N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can be attributed to several structural features:

  • Thiazole Ring: Essential for cytotoxic activity; modifications can enhance potency.
  • Acetamide Group: Influences solubility and bioavailability.
  • Methoxy Substituent: Enhances interaction with target enzymes and receptors.

Case Studies

A notable case study evaluated the efficacy of a related thiazole derivative in vivo using an A375 melanoma xenograft model in mice. The study demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.